molecular formula C13H16ClFN2 B173667 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 180411-84-1

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride

Cat. No.: B173667
CAS No.: 180411-84-1
M. Wt: 254.73 g/mol
InChI Key: XQLCTWVCYXQHAI-UHFFFAOYSA-N
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Description

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a piperidin-4-yl group attached to the 3rd position

Mechanism of Action

Target of Action

It is known that similar compounds are primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone . These drugs typically target dopamine D2 and serotonin 5-HT2A receptors, which play crucial roles in regulating mood and behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and piperidine.

    Formation of Intermediate: The 6-fluoroindole is reacted with piperidine under specific conditions to form an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 6-Fluoro-3-(piperidin-4-yl)-1H-indole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom and piperidin-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound has a similar structure but contains a benzoxazole ring instead of an indole ring.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole: Another similar compound with a benzisoxazole ring.

Uniqueness

6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is unique due to its specific indole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLCTWVCYXQHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625289
Record name 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180411-84-1
Record name 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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